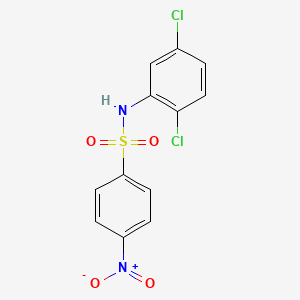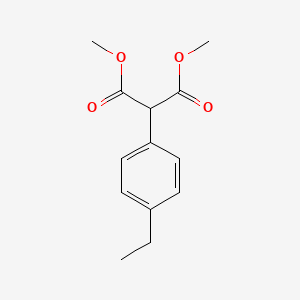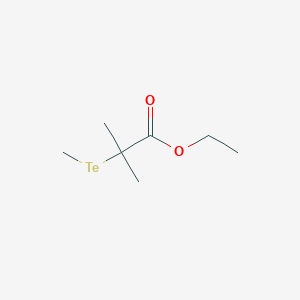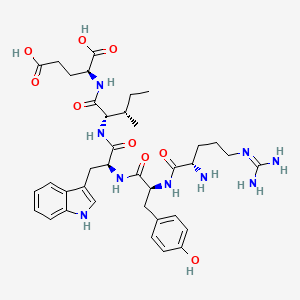
CID 13928800
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 13928800” is known as Epoxiconazole. It is a fungicide belonging to the triazole class, widely used in agriculture to protect crops from fungal diseases. Epoxiconazole is known for its effectiveness in controlling a broad spectrum of fungal pathogens, making it a valuable tool in modern agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epoxiconazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4-dichlorophenol with 1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid to yield Epoxiconazole.
Industrial Production Methods
In industrial settings, the production of Epoxiconazole involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Epoxiconazole undergoes various chemical reactions, including:
Oxidation: Epoxiconazole can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Epoxiconazole can lead to the formation of hydroxylated metabolites.
Applications De Recherche Scientifique
Epoxiconazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of triazole fungicides.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Explored for potential antifungal therapies in clinical settings.
Industry: Utilized in the development of new agricultural products and formulations.
Mécanisme D'action
Epoxiconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, Epoxiconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets the fungal cells specifically, making it an effective fungicide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Propiconazole: Shares structural similarities and is used for similar agricultural purposes.
Flutriafol: Also a triazole fungicide with comparable applications.
Uniqueness
Epoxiconazole is unique due to its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its specific mode of action and favorable environmental profile make it a preferred choice in many agricultural practices.
Propriétés
Numéro CAS |
359864-19-0 |
|---|---|
Formule moléculaire |
C6H4N2O2 |
Poids moléculaire |
136.11 g/mol |
InChI |
InChI=1S/C6H4N2O2/c9-8(10)6-2-1-4-7-5-3-6/h1-3,5H |
Clé InChI |
MQCLDCAWSTZQQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)



![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

